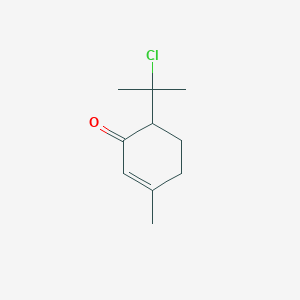
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one: is an organic compound with a unique structure that includes a cyclohexene ring substituted with a chlorinated isopropyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is readily available and serves as the core structure.
Chlorination: The introduction of the chlorinated isopropyl group can be achieved through a Friedel-Crafts alkylation reaction. This involves the use of 2-chloropropane and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced via a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated isopropyl group, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of alcohols or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems.
Mecanismo De Acción
The mechanism of action of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets:
Electrophilic Attack: The chlorinated isopropyl group can act as an electrophile, reacting with nucleophiles in biological systems.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Bromopropan-2-yl)-3-methylcyclohex-2-en-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(2-Chloropropan-2-yl)-3-ethylcyclohex-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Chloropropan-2-yl)-3-methylcyclohexanone: Similar structure but with a saturated cyclohexane ring.
Uniqueness
The uniqueness of 6-(2-Chloropropan-2-yl)-3-methylcyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorinated isopropyl group and a methyl group on the cyclohexene ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
56001-54-8 |
|---|---|
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
6-(2-chloropropan-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15ClO/c1-7-4-5-8(9(12)6-7)10(2,3)11/h6,8H,4-5H2,1-3H3 |
Clave InChI |
MJNPQGOUHYYXOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(CC1)C(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



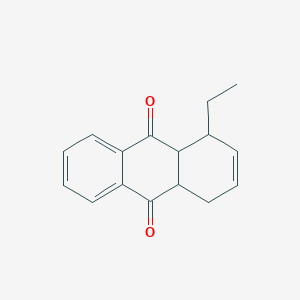
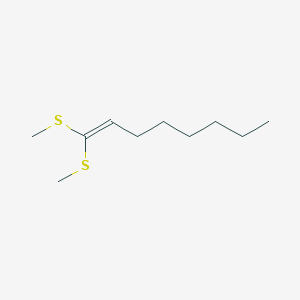
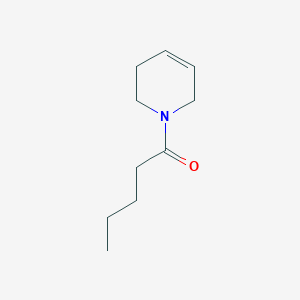
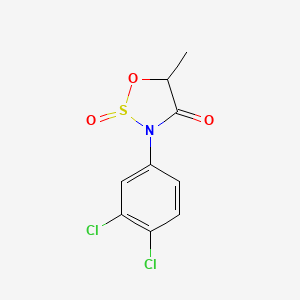
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
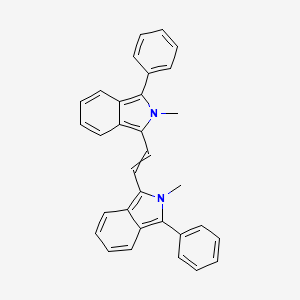
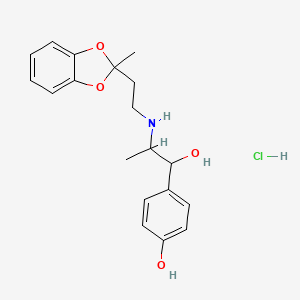
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
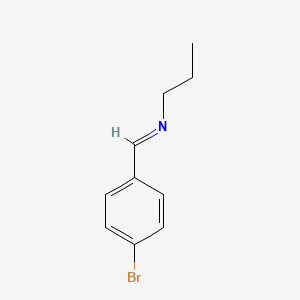
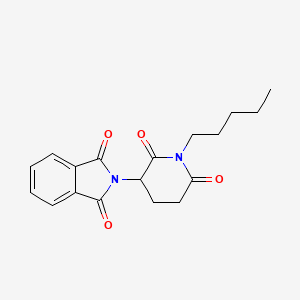
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
